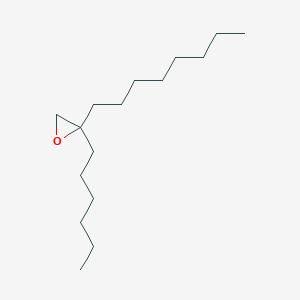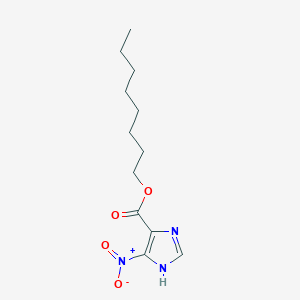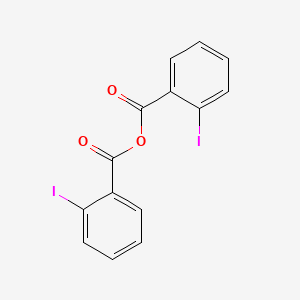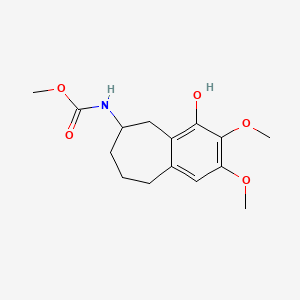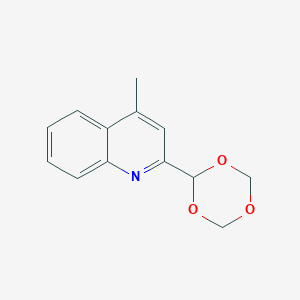
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 4-position and a 1,3,5-trioxane ring at the 2-position. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline, can be achieved through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield quinoline .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or its variants. These methods are optimized for high yield and efficiency, using catalysts and reaction conditions that are scalable and cost-effective . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
科学的研究の応用
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline has several scientific research applications:
作用機序
The mechanism of action of 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Uniqueness
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is unique due to the presence of the 1,3,5-trioxane ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
40105-26-8 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
4-methyl-2-(1,3,5-trioxan-2-yl)quinoline |
InChI |
InChI=1S/C13H13NO3/c1-9-6-12(13-16-7-15-8-17-13)14-11-5-3-2-4-10(9)11/h2-6,13H,7-8H2,1H3 |
InChIキー |
FJSGGYWXPWKGDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)C3OCOCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



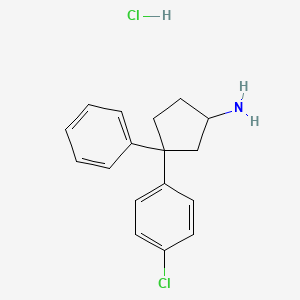
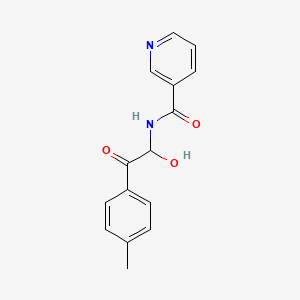
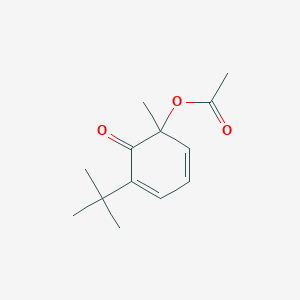
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
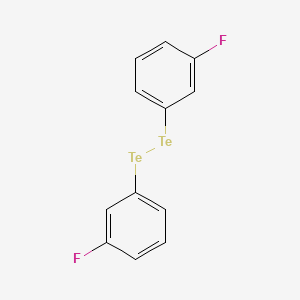
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
